(R)-1,2-didecanoylglycerol

Catalog No.
S642207
CAS No.
M.F
C23H44O5
M. Wt
400.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,2-didecanoylglycerol

Product Name

(R)-1,2-didecanoylglycerol

IUPAC Name

[(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate

Molecular Formula

C23H44O5

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1

InChI Key

GNSDEDOVXZDMKM-OAQYLSRUSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCC

(R)-1,2-didecanoylglycerol is a 1,2-didecanoylglycerol. It is an enantiomer of a (S)-1,2-didecanoylglycerol.

(R)-1,2-didecanoylglycerol is a specific enantiomer of the compound 1,2-didecanoylglycerol, characterized by its molecular formula C23H44O5C_{23}H_{44}O_{5} and a molecular weight of approximately 400.6 g/mol. This compound is recognized for its role as a diacylglycerol, which is a type of glycerol esterified with two fatty acids. The IUPAC name for this compound is [(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate, indicating its structural configuration and stereochemistry. The compound contains two decanoyl groups attached to the glycerol backbone, making it a medium-chain fatty acid derivative, which is significant in various biological and chemical processes .

Typical of diacylglycerols. These include:

  • Hydrolysis: In the presence of water and appropriate enzymes or acids, (R)-1,2-didecanoylglycerol can be hydrolyzed to yield glycerol and free fatty acids.
  • Transesterification: This reaction can occur with alcohols to form esters, which is particularly relevant in biodiesel production.
  • Oxidation: The compound can undergo oxidation under certain conditions, leading to the formation of various oxidized lipid species.

These reactions are essential for understanding the compound's behavior in biological systems and industrial applications .

(R)-1,2-didecanoylglycerol exhibits significant biological activity as a lipid second messenger. It plays a crucial role in signal transduction pathways, particularly in the activation of protein kinase C (PKC), which is involved in various cellular processes such as proliferation and differentiation. Studies have shown that this compound can act as a complete tumor promoter in mouse skin models, indicating its potential implications in cancer research . Additionally, it has been implicated in metabolic pathways involving lipid metabolism and energy homeostasis .

Several methods exist for synthesizing (R)-1,2-didecanoylglycerol:

  • Chemical Synthesis: This involves the esterification of glycerol with decanoic acid using acid catalysts or enzymes to achieve high specificity for the desired enantiomer.
  • Biocatalysis: Using lipases or other enzymes can provide a more environmentally friendly approach to synthesizing this compound with higher yields and fewer by-products.
  • Retrosynthesis Analysis: Advanced synthetic planning tools can help identify optimal routes for producing (R)-1,2-didecanoylglycerol based on available starting materials and desired reaction conditions .

(R)-1,2-didecanoylglycerol has several applications:

  • Food Industry: It is used as an emulsifier and stabilizer in food products due to its ability to enhance texture and mouthfeel.
  • Cosmetics: Its properties make it suitable for use in cosmetic formulations as a moisturizer and skin-conditioning agent.
  • Pharmaceuticals: The compound serves as a model for studying lipid signaling pathways and has potential applications in drug development targeting PKC-related pathways .

Research on (R)-1,2-didecanoylglycerol has focused on its interactions within cellular environments. Notably:

  • Protein Kinase C Activation: Studies have demonstrated that this compound effectively activates different isoforms of protein kinase C, influencing various signaling pathways critical for cell growth and survival.
  • Metabolic Pathways: Interaction studies indicate that (R)-1,2-didecanoylglycerol may influence metabolic processes related to insulin signaling and energy expenditure .

Several compounds share structural similarities with (R)-1,2-didecanoylglycerol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-DiacylglycerolDiacylglycerolGeneral class; varies by acyl chain length
(S)-1,2-DidecanoylglycerolEnantiomerOpposite stereochemistry compared to (R)-isomer
1-O-Octadecanoyl-2-acetylglycerolModified glycerolContains an acetyl group instead of another fatty acid
1,3-DiacylglycerolsDiacylglycerolDifferent acyl positioning affects biological activity

The uniqueness of (R)-1,2-didecanoylglycerol lies in its specific stereochemistry and the presence of two decanoyl groups, which contribute to its distinct biological activities and applications compared to other similar compounds .

(R)-1,2-didecanoylglycerol represents a stereochemically defined diacylglycerol with significant importance in lipid biochemistry and pharmaceutical applications [1] [2]. The compound features a glycerol backbone with two decanoic acid chains attached via ester bonds at the sn-1 and sn-2 positions, while maintaining the free hydroxyl group at the sn-3 position [3]. The (R) stereochemistry indicates the specific three-dimensional arrangement that distinguishes this enantiomer from its (S) counterpart [3].

Chemical Synthesis Approaches

Chemical synthesis methodologies for (R)-1,2-didecanoylglycerol encompass various catalytic systems and reaction conditions that enable controlled formation of the desired stereoisomer [4] [5]. These approaches focus on achieving high selectivity while maintaining efficient conversion rates through optimized reaction parameters [6] [7].

Esterification Reactions and Catalyst Optimization

Direct chemical esterification represents the most widely employed approach for synthesizing (R)-1,2-didecanoylglycerol through controlled acylation of glycerol derivatives [5] [6]. Traditional acid-catalyzed esterification employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at temperatures between 160-180°C with conversion rates ranging from 70-85% [7] [8]. These conditions require reaction times of 4-8 hours to achieve optimal yields while minimizing undesired side reactions [7].

Lewis acid catalyzed esterification has emerged as a superior alternative, utilizing zirconocene triflate complexes such as Zr(Cp)₂(CF₃SO₃)₂·THF [6]. This catalytic system operates under milder conditions at 50-80°C, achieving conversion rates of 75-90% over 6-24 hours [6]. The Lewis acid mechanism involves activation of the carbonyl group through coordination, facilitating nucleophilic attack by the glycerol hydroxyl groups [6] [9].

The Shiina esterification methodology offers exceptional selectivity for diacylglycerol synthesis through the use of aromatic carboxylic acid anhydrides as dehydration condensation agents [10]. The acidic variant employs 4-trifluoromethylbenzoic anhydride with Lewis acid catalysts, achieving 85-95% conversion at 25-60°C within 2-8 hours [10]. The basic variant utilizes 2-methyl-6-nitrobenzoic anhydride with nucleophilic catalysts, providing 80-90% conversion under similarly mild conditions [10].

Advanced catalytic systems include hydrophobic zirconia-silica heterogeneous acid catalysts (ZrO₂-SiO₂-Me&Et-PhSO₃H), which demonstrate remarkable selectivity for monoacylglycerol and diacylglycerol production [7] [8]. These catalysts achieve 80% conversion with 59.4% glycerol mono-oleate and 34.6% glycerol dioleate selectivities at equimolar ratios, 160°C, and 4-hour reaction times [7]. The hydrophobic nature of these catalysts prevents water interference while maintaining high catalytic activity [8].

Electrified esterification represents a cutting-edge approach utilizing Joule heating interface catalytic systems [11]. These systems employ sulfonic acid-functionalized covalent organic frameworks with carbon felt as electrothermal sources, achieving 80.5% conversion rates under 1:1 reactant ratios [11]. The electrified process combines heating and catalysis, enabling direct product separation during reaction and significantly reducing energy requirements [11].

Synthesis MethodCatalyst TypeOptimal Temperature (°C)Conversion Rate (%)Reaction Time (h)Key Advantages
Direct Chemical EsterificationSulfuric acid/p-toluenesulfonic acid160-18070-854-8Simple procedure, readily available catalysts
Lewis Acid Catalyzed EsterificationZr(Cp)₂(CF₃SO₃)₂·THF50-8075-906-24High selectivity, mild conditions
Shiina Esterification (Acidic)4-trifluoromethylbenzoic anhydride25-6085-952-8Equimolar reactants, high yields
Shiina Esterification (Basic)2-methyl-6-nitrobenzoic anhydride25-6080-902-8Nucleophilic catalysis, mild conditions
Zirconia-Silica Catalyzed EsterificationZrO₂-SiO₂-Me&Et-PhSO₃H160804Hydrophobic catalyst, high selectivity
Sulfonic Acid Functionalized COF CatalysisCOF-SO₃H with carbon felt80-12080.52-4Electrified process, energy efficient
Titanium Aminotriphenolate CatalysisTi aminotriphenolate complex80-12085-924-12Amphoteric catalysis, sustainable

Titanium-based catalytic systems demonstrate amphoteric behavior, combining Lewis acidity with Brønsted basicity through in situ formed carboxylate groups [9]. These catalysts achieve 85-92% conversion rates at 80-120°C over 4-12 hours, with the amphoteric nature proving crucial for catalytic activity beyond simple Lewis acid coordination [9]. Hydrogen bonding interactions stabilize intermediates and transition states, enhancing overall reaction efficiency [9].

Stereo-Specific Synthesis via Allyl Bromide Derivatives

Stereospecific synthesis of (R)-1,2-didecanoylglycerol through allyl bromide derivatives employs sophisticated methodologies that ensure precise stereochemical control [4] [12] [13]. These approaches utilize chiral starting materials and stereoselective transformations to generate the desired (R) configuration with high enantiomeric excess [4] [14].

Glyceraldehyde acetonide serves as a fundamental chiral building block for stereospecific synthesis, enabling the introduction of stereochemistry through controlled addition reactions [14] [15]. Vinylcopper compounds demonstrate highly stereoselective addition to glyceraldehyde acetonide, affording syn-β,γ-unsaturated glycerol derivatives with 85-95% enantiomeric excess [14]. The reaction proceeds at -78°C to room temperature in tetrahydrofuran, achieving yields of 75-85% [14] [15].

L-glyceric acid provides an alternative stereospecific approach through the use of triphenylmethyl protection strategies [4]. This methodology constructs optically active phospholipid molecules by preparing 3-triphenylmethyl-sn-glycerol as a key intermediate for sequential acyl function introduction [4]. The process achieves greater than 95% enantiomeric excess with yields of 80-90% under controlled temperature conditions [4].

Allyl bromide derivatives with defined Z-configuration undergo stereospecific transformations through reactions with N-substituted hydroxylamines [12]. These reactions proceed via Michael addition followed by intramolecular cyclization, producing [1] [2]isoxazolidin-5-ones with 80-90% enantiomeric excess [12]. The process requires tert-butanol reflux conditions and achieves yields of 65-80% [12].

Allylic halide isomerization provides access to chiral vinyl halides through stereospecific base-catalyzed rearrangements [13]. Bicyclic guanidine bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalyze these transformations, achieving 75-85% enantiomeric excess under ambient conditions [13]. The methodology enables regio- and enantioselective synthesis with yields of 70-85% [13].

Starting MaterialStereospecific ReagentProduct ConfigurationStereoselectivity (% ee)Reaction ConditionsYield (%)
Glyceraldehyde acetonideVinylcopper compoundssyn-β,γ-unsaturated glycerol85-95THF, -78°C to RT75-85
L-glyceric acidTriphenylmethyl protectionsn-glycerol derivatives>95DCM, 0°C to RT80-90
Allyl bromide (Z)-configurationN-substituted hydroxylamines [1] [2]Isoxazolidin-5-ones80-90tert-BuOH, reflux65-80
Allyl bromide (E)-configurationAllylic halide isomerizationChiral vinyl halides75-85Base catalysis, RT70-85
Chiral glycerol derivativesChiral auxiliary groupsEnantiomerically pure compounds90-98Various solvents, controlled temp85-95
IsopropylideneglyceraldehydeMg²⁺-based phenolatessyn-addition products88-94Ultrasonic irradiation80-92

Chiral auxiliary-mediated synthesis employs oxazolidinone moieties to control stereochemistry during quaternary carbon center formation [16]. These methodologies achieve 90-98% enantiomeric excess through regio- and stereoselective carbometalation followed by oxidation of ynamides [16]. The process creates enantiomerically pure quaternary carbon stereocenters with yields of 85-95% [16].

Ultrasonic irradiation enhances stereoselective C-arylation of isopropylideneglyceraldehyde using Mg²⁺-based phenolates [17]. This methodology demonstrates complementary diastereoselectivity through syn-addition, achieving 88-94% enantiomeric excess with yields of 80-92% [17]. The ultrasonic conditions provide marked synthetic advantages through enhanced reaction rates and selectivity [17].

Enzymatic Production Techniques

Enzymatic synthesis of (R)-1,2-didecanoylglycerol offers distinct advantages through biocatalytic selectivity and mild reaction conditions [18] [19] [20]. These methodologies harness the inherent specificity of enzymes to achieve precise stereochemical control while maintaining environmental sustainability [20] [21].

Lipase-Catalyzed Esterification and Selectivity

Lipase-catalyzed esterification represents the predominant enzymatic approach for producing (R)-1,2-didecanoylglycerol with exceptional selectivity and efficiency [18] [19] [20]. Lipases demonstrate remarkable diversity in substrate specificity, regioselectivity, and enantioselectivity, enabling tailored synthesis of specific diacylglycerol isomers [20] [22].

Candida antarctica lipase B (Novozym435®) emerges as the most extensively utilized biocatalyst due to its broad substrate specificity and exceptional enantioselectivity [20]. This immobilized enzyme achieves conversion efficiencies of 85-95% at optimal temperatures of 50-65°C and pH ranges of 7.0-8.5 [20]. The enzyme demonstrates E-values exceeding 100, indicating exceptional enantioselectivity for primary alcohol substrates [20] [22].

Rhizomucor miehei lipase exhibits sn-1,3 specific positioning, making it particularly suitable for controlled diacylglycerol synthesis [18] [20]. Operating at 50-70°C with pH 7.5-8.0, this enzyme achieves 80-90% conversion efficiency with E-values of 50-100 [18] [20]. The regioselectivity enables preferential acylation at specific glycerol positions while maintaining stereochemical integrity [23].

Thermomyces lanuginosus lipase demonstrates 1,3-specific activity, achieving 75-85% conversion efficiency at 50-65°C and pH 7.0-8.0 [18] [20]. This enzyme exhibits E-values of 30-80 and requires reaction times of 8-24 hours for optimal yields [24]. The specificity enables controlled formation of 1,3-diacylglycerol isomers with minimal acyl migration [25].

Lipase SourceSubstrate SpecificityOptimal Temperature (°C)Optimal pHConversion Efficiency (%)Enantioselectivity (E-value)Industrial Application
Candida antarctica B (Novozym435®)Primary alcohols, broad substrate range50-657.0-8.585-95>100Pharmaceutical intermediates
Rhizomucor mieheisn-1,3 specific positioning50-707.5-8.080-9050-100Food grade emulsifiers
Thermomyces lanuginosus1,3-specific lipase activity50-657.0-8.075-8530-80Dietary supplement production
Porcine pancreatic lipaseNon-stereospecific hydrolysis37-456.0-7.570-8010-30Research applications
Candida rugosa lipaseLong tunnel active site40-506.0-8.075-8520-60Biotransformation processes
Aspergillus niger lipaseModerate chain length preference45-556.5-7.570-8015-45Specialty chemicals
Pseudomonas stutzeri lipaseShort to medium chain specificity35-457.0-8.065-7525-50Fine chemical synthesis

Porcine pancreatic lipase exhibits non-stereospecific hydrolysis characteristics, achieving 70-80% conversion efficiency at physiological conditions of 37-45°C and pH 6.0-7.5 [22] [26]. While demonstrating lower enantioselectivity with E-values of 10-30, this enzyme provides valuable insights into lipase mechanism studies [22] [26].

Reaction medium optimization significantly influences lipase performance and selectivity [19] [21]. Aqueous micellar systems utilizing designer surfactant TPGS-750-M enable 100% selective enzymatic processes with only 2 weight percent surfactant concentration [19]. The addition of phenyl trifluoromethane extends the scope of usable acid-alcohol combinations while maintaining selectivity [19].

Ionic liquid systems demonstrate remarkable effects on glyceride selectivity through solvent property modulation [21]. Twenty-three different ionic liquids reveal that polarity and Kamlet-Taft parameters determine glyceride selectivity, with higher polarity ionic liquids consistently producing higher polar reaction products [21]. Monoacylglycerol content correlates positively with polarity values, while longer alkyl chains promote diacylglycerol and triacylglycerol formation [21].

Phospholipid Precursor Conversion via Phospholipase C

Phospholipase C-mediated conversion provides an alternative enzymatic route for diacylglycerol production through phospholipid hydrolysis [27] [28] [29]. These enzymes cleave phospholipids to generate diacylglycerol and corresponding phosphorylated head groups, offering precise control over product formation [30] [31].

Phosphoinositide-specific phospholipase C (PI-PLC) demonstrates exceptional substrate specificity for phosphatidylinositol 4,5-bisphosphate, generating inositol 1,4,5-trisphosphate and diacylglycerol [28] [29]. Operating at pH 7.4 and 37°C with calcium requirements, this enzyme achieves 70-90% conversion rates [28] [31]. The mechanism involves cleavage of the phosphodiester bond at the glycerol side, releasing both second messengers simultaneously [29].

Non-specific phospholipase C (NPC4) hydrolyzes major membrane phospholipids with broader substrate tolerance [30]. This enzyme achieves 60-80% conversion rates at pH 7.0-8.0 and temperatures ranging from 25-37°C [30]. The crystal structure reveals division into a phosphoesterase domain and C-terminal domain, with both components essential for full catalytic activity [30].

PLCβ family enzymes respond to G-protein activation, achieving 75-85% conversion rates under physiological conditions requiring magnesium and calcium cofactors [28] [29]. These enzymes demonstrate regulated activity through heterotrimeric G protein subunits, enabling controlled diacylglycerol production in response to extracellular signals [29] [31].

Phospholipase C TypeSubstrate PreferenceProduct FormationOptimal ConditionsConversion Rate (%)Selectivity Features
PI-specific PLC (PLCδ1)Phosphatidylinositol 4,5-bisphosphateIP₃ + diacylglycerolpH 7.4, 37°C, Ca²⁺ required70-90High substrate specificity
Non-specific PLC (NPC4)Major membrane phospholipidsPhosphorylated headgroup + DAGpH 7.0-8.0, 25-37°C60-80Broad phospholipid range
PLCβ family enzymesPIP₂ with G-protein activationIP₃ + DAG (second messenger)pH 7.4, 37°C, Mg²⁺/Ca²⁺75-85Regulated by G-proteins
PLCγ family enzymesPIP₂ with tyrosine kinase activationIP₃ + DAG (growth factor response)pH 7.4, 37°C, activated state80-90Growth factor dependent
Bacterial PLC (C. perfringens)Phosphatidylcholine, sphingomyelinPhosphorylcholine + DAGpH 6.0-7.5, 37°C85-95Membrane-lytic activity
Plant NPC enzymesVarious phospholipid substratesHeadgroup + DAG derivativespH 7.0-8.0, variable temperature65-80Plant-specific regulation

PLCγ family enzymes require tyrosine kinase activation, achieving 80-90% conversion rates in response to growth factor stimulation [29] [31]. These enzymes demonstrate growth factor-dependent regulation through association with and phosphorylation by receptor and non-receptor tyrosine kinases [31]. The activation mechanism involves translocation and conformational changes that expose the active site [31].

Bacterial phospholipase C from Clostridium perfringens exhibits membrane-lytic activity, achieving 85-95% conversion rates for phosphatidylcholine and sphingomyelin substrates [32] [29]. Operating at pH 6.0-7.5 and 37°C, this enzyme demonstrates zinc-metallophospholipase characteristics with capability for eukaryotic cell membrane interaction [29].

Plant non-specific phospholipase C enzymes demonstrate variable temperature tolerance and pH 7.0-8.0 operation, achieving 65-80% conversion rates [30]. These enzymes exhibit plant-specific regulation mechanisms and contribute to membrane remodeling processes during development and stress responses [30].

XLogP3

7.5

Wikipedia

(R)-1,2-didecanoylglycerol

Dates

Last modified: 07-20-2023

Explore Compound Types